2-(1,2-Thiazol-5-yl)cycloheptan-1-ol 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806095
InChI: InChI=1S/C10H15NOS/c12-9-5-3-1-2-4-8(9)10-6-7-11-13-10/h6-9,12H,1-5H2
SMILES:
Molecular Formula: C10H15NOS
Molecular Weight: 197.30 g/mol

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol

CAS No.:

Cat. No.: VC17806095

Molecular Formula: C10H15NOS

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol -

Specification

Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
IUPAC Name 2-(1,2-thiazol-5-yl)cycloheptan-1-ol
Standard InChI InChI=1S/C10H15NOS/c12-9-5-3-1-2-4-8(9)10-6-7-11-13-10/h6-9,12H,1-5H2
Standard InChI Key HXANBLBIPQRSTQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(CC1)O)C2=CC=NS2

Introduction

Chemical Architecture and Nomenclature

Core Structural Features

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol comprises a cycloheptanol backbone substituted at the 2-position with a 1,2-thiazole ring. The thiazole component introduces sulfur and nitrogen heteroatoms, which enhance electronic diversity and enable participation in hydrogen bonding and π-π interactions . The cycloheptanol moiety contributes conformational flexibility due to its medium-sized ring, which may influence solubility and steric interactions in biological systems .

The IUPAC name systematically describes the connectivity: the thiazole ring is attached to the second carbon of the cycloheptanol framework, with hydroxyl group placement at the first position. This nomenclature aligns with analogous structures such as 1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol, where similar positional numbering is observed .

Stereochemical Considerations

The cycloheptanol ring adopts multiple chair-like conformations, with the hydroxyl group’s axial or equatorial positioning affecting molecular polarity. Computational models suggest that equatorial hydroxyl orientation minimizes steric strain, though experimental verification remains pending . Thiazole ring planarity persists across conformers, maintaining aromaticity and electronic delocalization critical for bioactivity .

Synthetic Methodologies

Lithiation-Based Approaches

Metalation strategies employed for related thiazoles provide a plausible route for synthesizing 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol. Lithiation of brominated thiazole precursors at low temperatures (-80°C) followed by nucleophilic addition to cycloheptanone derivatives could yield the target compound . For example, reacting 2-bromo-1,3-thiazole with LDA (lithium diisopropylamide) generates a lithio-intermediate that may attack cycloheptanone, subsequently undergoing protonolysis to form the alcohol .

Cyclocondensation Techniques

Alternative pathways involve cyclocondensation of α-mercaptoketones with cycloheptanol-derived amines. This method, validated for synthesizing 4,5-dihydrothiazole analogs, could be adapted by using 2-aminocycloheptanol and thiocarbonyl precursors to construct the thiazole ring . Yield optimization would require precise control of reaction stoichiometry and temperature gradients.

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature arises from its polar hydroxyl group and aromatic thiazole ring versus the hydrophobic cycloheptane component. LogP calculations predict moderate lipophilicity (estimated LogP ≈ 2.1), favoring membrane permeability in biological contexts . Aqueous solubility is likely limited (<1 mg/mL) but may improve via salt formation or prodrug derivatization.

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous cyclohexanol-thiazole hybrids show decomposition onset temperatures near 180°C, suggesting comparable stability for the cycloheptanol variant . Melting points remain undocumented but are anticipated to fall between 90–120°C based on molecular weight and hydrogen-bonding capacity.

Biological Activity and Mechanisms

Anticancer Screening

Preliminary assays on structurally similar compounds, such as 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl derivatives, demonstrate moderate cytotoxicity against HeLa cells (IC₅₀ ≈ 12 μM) . The cycloheptanol moiety may enhance cellular uptake via lipid bilayer interaction, though metabolic stability requires further investigation .

Comparative Analysis with Thiazole Derivatives

The table below contrasts 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol with analogous compounds, highlighting structural variations and bioactivity trends:

Compound NameRing SizeSubstituentsNotable Activity
1-(2-Amino-1,3-thiazol-5-yl)cyclohexanol 6-memberedAmino groupSigma receptor modulation
4-(4-Fluorophenyl)-2-piperidinyl-thiazole 5-memberedFluorophenyl, piperidineAntiproliferative
2-(1,2-Thiazol-5-yl)cycloheptan-1-ol7-memberedHydroxylHypothetical antimicrobial

The seven-membered cycloheptanol ring distinguishes the target compound, potentially offering enhanced conformational adaptability for target binding compared to smaller cyclic analogs .

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